molecular formula C8H9BrS B042175 Benzylthiobromomethane CAS No. 15960-81-3

Benzylthiobromomethane

Cat. No. B042175
CAS RN: 15960-81-3
M. Wt: 217.13 g/mol
InChI Key: PSTOVESVKXDXQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylthiobromomethane-like compounds often involves complex organometallic reactions. For example, benzylthioethers can react with internal alkynes in the presence of catalytic amounts of [Ru(cymene)Cl2]2, using sulfur as the sole directing group to give ortho-alkenylated species. This regiospecific reaction tolerates different substituents at both the sulfur and the aryl ring and proceeds efficiently with a variety of electron-rich alkynes (Villuendas & Urriolabeitia, 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Compounds similar to benzylthiobromomethane have been structurally characterized using X-ray crystallography, revealing complex geometries and interactions. For instance, studies on organometallic complexes have shown various molecular packings and structural features that are essential for their reactivity and potential applications (Cabeza et al., 1998).

Chemical Reactions and Properties

Benzylthiobromomethane and related compounds undergo a variety of chemical reactions, reflecting their diverse chemical properties. The protonation reactions of such compounds can significantly alter their reactivity, as observed in studies involving dithiolate-bridged complexes, which undergo protonation at the metal atoms under certain conditions, leading to cationic hydrido derivatives (Cabeza et al., 1998).

Physical Properties Analysis

The physical properties of benzylthiobromomethane-like compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the synthesis and characterization of various organic compounds have shown that molecular packing in the crystal can significantly affect these properties, which in turn influences their potential applications in materials science (Getmanenko et al., 2013).

Chemical Properties Analysis

The chemical properties of benzylthiobromomethane and its analogs, such as reactivity towards different reagents and conditions, are crucial for their application in synthetic chemistry. Studies on the reactivity of benzylthioethers with alkynes have highlighted the importance of catalysis and directing groups in achieving specific chemical transformations (Villuendas & Urriolabeitia, 2015).

Scientific Research Applications

  • Deprotection of Dithioacetals : Benzyltriphenylphosphonium tribromide, a related compound, is effective for deprotecting dithioacetals, offering high yield and short reaction times (Hajipour, Pourmousavi, & Ruoho, 2004).

  • Protein Labeling in Target Discovery and Diagnostics : The development of benzyl-fluorescein isothiocyanate provides a valuable tool for specific protein labeling, useful in target discovery, validation, and diagnostics (Petri et al., 2020).

  • Synthesis in Organic Chemistry : Benzocyclobutenones, another related group, serve as powerful intermediates in various natural product synthesis processes (Flores-Gaspar & Martin, 2013).

  • Trifluoromethylthiolation of Benzylic C-H Bonds : A study demonstrates a metal-free, organophotoredox-catalyzed trifluoromethylthiolation process for various alkyl arenes and heteroarenes, contributing to diverse benzylic trifluoromethylthiolation applications (Xu et al., 2019).

  • Electrochemical Studies : The anodic oxidation of hexakis(benzylthio)benzene leads to the formation of a delocalized radical cation and dication, highlighting its electrochemical significance (Ludwig et al., 2002).

  • Pharmaceutical Applications : The iron-catalyzed direct amination of benzyl alcohols to produce benzylamines offers potential in pharmaceutical applications (Yan, Feringa, & Barta, 2016).

  • Antifungal Activity : New derivatives of benzimidazole and benzotriazole show promising antifungal activities against various pathogens (Khabnadideh et al., 2012).

  • Supercritical CO2 Extraction : The extraction of benzyl isothiocyanate from Tropaeolum majus L. leaves using supercritical CO2 demonstrates high yields, important in the extraction processes of natural compounds (Clara et al., 2018).

  • Biocompatible Carrier for Biological Applications : Chitosan nanoparticles have been shown to effectively increase the solubility and stability of benzyl isothiocyanate, suggesting its use as a biocompatible carrier (Uppal et al., 2018).

  • Synthesis of Heterocycles : Lanthanide-catalyzed cyclocarbonylation and cyclothiocarbonylation are used for synthesizing benzannulated 1,3-diheteroatom five- and six-membered heterocycles, showing its utility in organic synthesis (Jing et al., 2014).

properties

IUPAC Name

bromomethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTOVESVKXDXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398967
Record name benzylthiobromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylthiobromomethane

CAS RN

15960-81-3
Record name benzylthiobromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Barnwell, A Wells - Practical Methods for Biocatalysis and …, 2010 - Wiley Online Library
… To a cooled solution of diethyl methylmalonate (79.9 g) and benzylthiobromomethane (110.4 g) in 2-methyl-THF (480 mL) was added potassium butoxide (53.6 g) portionwise over …
Number of citations: 0 onlinelibrary.wiley.com

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